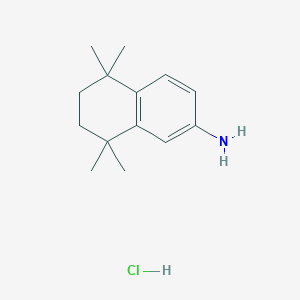

5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride

Description

Properties

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13;/h5-6,9H,7-8,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLKZRRBDNENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride typically involves the following steps :

Starting Material: The process begins with 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ylamine.

Reaction Conditions: The compound is synthesized by heating the starting material with glycerol and sodium hydroxide at 150°C for 2 hours. The reaction mixture is then cooled and poured into water, followed by filtration and recrystallization from methanol/water to yield the desired product.

Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the process.

Chemical Reactions Analysis

5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include naphthalene derivatives, amine derivatives, and substituted naphthalenes.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine; hydrochloride is its use in anticancer research. Studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- In Vitro Studies : The compound has been tested for its cytotoxic effects on human tumor cells. In a study conducted by the National Cancer Institute (NCI), it exhibited significant antitumor activity with mean GI50 values indicating effective growth inhibition in several cancer types .

Data Table: Anticancer Activity Summary

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 | 15.72 | 50.68 |

| HCT-116 | 12.53 | Not reported |

| Other lines tested | Variable | Variable |

Synthesis of Novel Materials

The compound has also found applications in material science, particularly in the synthesis of novel polymers and composites. Its unique chemical structure allows for modifications that can enhance the properties of materials used in various industrial applications.

Case Studies

- Synthesis of Antitumor Agents :

- Development of Drug Formulations :

Mechanism of Action

The mechanism of action of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride involves its conversion to tamibarotene, which acts as a retinoic acid receptor agonist . Tamibarotene binds to retinoic acid receptors, modulating gene expression and promoting differentiation and apoptosis in leukemic cells. This mechanism is crucial for its therapeutic effects in treating acute promyelocytic leukemia.

Comparison with Similar Compounds

Structural Analogues in the Tetralin Amine Family

The following table compares key structural and functional differences:

Key Observations :

- Substituent Effects : The primary amine group in 92050-16-3 allows for direct functionalization (e.g., acetylation in Tamibarotene), altering receptor binding and pharmacokinetics. Carboxylic acid derivatives (103031-30-7) exhibit higher polarity, influencing solubility and hydrogen-bonding interactions .

- Receptor Selectivity: Retinoid analogues with methyl groups (e.g., 92050-16-3) show preferential activation of retinoic acid receptor (RAR) subtypes. Evidence suggests that steric effects from methyl groups reduce RARα activation but enhance RARβ/γ binding .

Biological Activity

5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine; hydrochloride (CAS No. 92050-16-3) is a compound with potential biological activity that has garnered interest in various fields of research. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.

- Molecular Formula : C14H21N

- Molecular Weight : 203.32 g/mol

- CAS Number : 92050-16-3

Biological Activity Overview

The biological activity of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine; hydrochloride has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The specific mechanism of action remains under investigation, but preliminary studies suggest it may exhibit effects similar to those of other naphthalene derivatives.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigated the neuroprotective properties of naphthalene derivatives, including 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine. Results indicated that the compound could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

-

Antimicrobial Activity :

- In vitro assays demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

-

Cytotoxicity Studies :

- Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and A549) revealed that the compound has a moderate effect on cell viability. The IC50 values were calculated to quantify its cytotoxic potential.

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| A549 | 25 |

Safety and Handling

The compound is classified with several hazard statements indicating potential health risks:

| Hazard Statements | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Q & A

Basic Question: What methodologies are recommended for structural characterization of 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine hydrochloride?

Answer:

Structural characterization requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the tetrahydronaphthalene core and amine hydrochloride moiety. Aromatic protons in the 6.5–7.5 ppm range and methyl groups at 1.2–1.5 ppm are typical .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHN·HCl) and detects fragmentation patterns indicative of the bicyclic structure .

- X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding interactions between the amine and chloride ions .

Basic Question: How can synthesis yields of this compound be optimized in multi-step reactions?

Answer:

Key strategies include:

- Reductive Amination: Use sodium triacetoxyborohydride (NaBH(OAc)) in dichloromethane (DCM) at room temperature for efficient amine formation while minimizing side reactions .

- Protection-Deprotection: Employ trifluoroacetic acid (TFA) for acid-labile group removal under controlled conditions (0°C to room temperature, 2 hours) to preserve the tetrahydronaphthalene backbone .

- Purification: Optimize column chromatography with acetone/KCO mixtures to separate hydrochloride salts from unreacted intermediates .

Advanced Question: How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer:

Contradictions often arise from subtle structural variations. For example:

- Substituent Positioning: Methyl groups at C-5 vs. C-8 alter steric hindrance, impacting receptor binding. Compare analogs like Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 1956309-44-6), which shows reduced activity due to altered stereochemistry .

- Functional Group Interactions: Chloro substituents at C-2 enhance electrophilicity but may reduce solubility. Validate conflicting data via molecular docking simulations and in vitro binding assays to isolate electronic vs. steric effects .

Advanced Question: What computational approaches predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (amine) and electrophilic (tetrahydronaphthalene) sites. This predicts regioselectivity in cross-coupling reactions .

- Reaction Path Search Algorithms: Use tools like GRRM or AFIR to simulate intermediates in oxidation reactions (e.g., KMnO-mediated ring opening) and optimize transition states .

- Solvent Modeling: Apply COSMO-RS to assess solvent effects on hydrochloride salt stability, particularly in polar aprotic solvents like DMF .

Advanced Question: How can researchers identify biological targets for this compound in neurodegenerative disease models?

Answer:

- Proteomic Profiling: Use affinity chromatography with immobilized compound derivatives to capture interacting proteins (e.g., monoamine oxidases or neurotransmitter transporters) .

- Kinase Inhibition Assays: Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) to detect activity against pathways like MAPK or PI3K, which are linked to neuroinflammation .

- Metabolic Stability Tests: Conduct hepatic microsomal assays (human/rat) with LC-MS/MS quantification to evaluate cytochrome P450 interactions and metabolic byproducts .

Advanced Question: What experimental designs mitigate degradation during long-term stability studies?

Answer:

- Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor via HPLC-UV for degradation products (e.g., oxidized naphthalene derivatives) .

- pH Optimization: Store solutions at pH 4–5 to prevent amine deprotonation and hydrochloride dissociation, which accelerates hydrolysis .

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance solid-state stability and reduce hygroscopicity .

Advanced Question: How do structural analogs inform the design of derivatives with improved pharmacokinetics?

Answer:

- Bioisosteric Replacement: Replace the methyl groups with trifluoromethyl (-CF) to enhance metabolic stability while maintaining lipophilicity (clogP < 3) .

- Prodrug Strategies: Convert the amine to a carbamate or acyloxymethyl derivative to improve blood-brain barrier permeability, followed by enzymatic cleavage in target tissues .

- Pharmacophore Mapping: Overlay analogs (e.g., CAS 2061996-77-6) to identify conserved hydrogen-bond donors/acceptors critical for target engagement .

Advanced Question: What analytical techniques resolve batch-to-batch variability in impurity profiles?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Detect trace impurities (e.g., unreacted tetrahydronaphthalene precursors) at ppm levels using Orbitrap or TOF systems .

- Chiral HPLC: Separate enantiomeric impurities with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10) .

- ICP-MS: Quantify heavy metal residues (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.